molecular formula C25H20BrClN4O2 B15078366 N'-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B15078366
M. Wt: 523.8 g/mol
InChI Key: MUURPQVCYGGCQP-LQKURTRISA-N
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Description

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C25H20BrClN4O2 and a molecular weight of 523.821 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a bromophenyl group, and a chlorobenzyl ether moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could interact with multiple biological targets .

Comparison with Similar Compounds

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20BrClN4O2

Molecular Weight

523.8 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H20BrClN4O2/c1-16(18-4-8-20(26)9-5-18)28-31-25(32)24-14-23(29-30-24)19-6-12-22(13-7-19)33-15-17-2-10-21(27)11-3-17/h2-14H,15H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

MUURPQVCYGGCQP-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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